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Compound of Interest

Compound Name: Arylomycin B5

Cat. No.: B15565314

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Arylomycin B5, a

member of the arylomycin class of antibiotics. These compounds are potent inhibitors of

bacterial type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion,

making them a promising scaffold for the development of new antibacterial agents.[1][2][3][4]

The synthesis described herein is based on methodologies reported in the scientific literature,

primarily involving the construction of a nitrated macrocyclic core followed by the attachment of

a lipopeptide tail.[1][5]

The arylomycin family of antibiotics consists of several series, including the unmodified A

series, the nitrated B series, and the glycosylated C series.[1][6][7] Arylomycin B compounds

are characterized by a nitro group on the hydroxyphenylglycine residue within the macrocycle.

[1] This modification has been shown to be important for its antibacterial activity against certain

pathogens like Streptococcus agalactiae.[1][6]

The synthetic strategy highlighted here utilizes a key Suzuki-Miyaura coupling reaction for the

crucial macrocyclization step to form the biaryl bond.[1][3]
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Experimental Protocols
The total synthesis of Arylomycin B5 can be conceptually divided into three main stages:

Synthesis of the nitrated tripeptide macrocycle.

Synthesis of the lipotripeptide side chain.

Coupling of the macrocycle and the side chain, followed by deprotection.

Stage 1: Synthesis of the Nitrated Tripeptide Macrocycle

This stage focuses on the preparation of the key macrocyclic core of Arylomycin B5. The

synthesis commences with the preparation of a protected and functionalized 3-nitro-tyrosine

derivative, which is then elaborated into a linear tripeptide precursor for macrocyclization.

1.1 Preparation of the Nitrated Tyrosine Building Block

The synthesis begins with the modification of 3-nitro-tyrosine to introduce the necessary

protecting groups and functional handles for subsequent peptide couplings and the Suzuki-

Miyaura reaction.[1]

Step 1: Boc Protection and Iodination. 3-nitro-tyrosine is first protected with a Boc group.

This is followed by iodination of the phenol group to install a handle for the subsequent

Suzuki-Miyaura coupling.[1]

Step 2: Further Modifications. The resulting compound undergoes a series of transformations

to yield the desired N-methylated and functionalized amino acid building block ready for

peptide coupling.[1][5]

1.2 Assembly of the Linear Tripeptide Precursor

The functionalized nitrated tyrosine derivative is then coupled with other amino acid residues to

form a linear tripeptide. This is typically achieved through standard solution-phase peptide

coupling techniques.

Step 1: Dipeptide Formation. The N-methylated hydroxyphenylglycine derivative is coupled

with L-Ala-OMe to afford a dipeptide ester.[5]
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Step 2: Ester Hydrolysis. The methyl ester of the dipeptide is hydrolyzed to the

corresponding carboxylic acid.[5]

Step 3: Tripeptide Formation. The resulting dipeptide is then coupled with another amino acid

derivative to yield the linear tripeptide precursor.[1]

1.3 Suzuki-Miyaura Macrocyclization

The key macrocyclization is achieved via an intramolecular Suzuki-Miyaura coupling reaction.

This step forms the characteristic biaryl linkage of the arylomycin core.

Reaction Conditions: The linear tripeptide precursor is subjected to Suzuki-Miyaura coupling

conditions, typically using a palladium catalyst such as PdCl2(dppf) and a base like NaHCO3

in a solvent such as DMF.[1] This reaction is followed by the removal of the Boc protecting

group.[1]

Stage 2: Synthesis of the Lipotripeptide Side Chain

The N-terminal lipopeptide tail is synthesized separately and later coupled to the macrocyclic

core.

2.1 Assembly of the Lipotripeptide

The lipotripeptide is constructed using standard peptide coupling methods, starting from the N-

terminal fatty acid and sequentially adding the amino acid residues.

Stage 3: Coupling and Final Deprotection

The final steps of the synthesis involve the coupling of the two major fragments and the

removal of all protecting groups to yield the final natural product.

3.1 Coupling of the Macrocycle and Lipotripeptide

The synthesized macrocycle and the lipotripeptide are coupled together using a peptide

coupling reagent such as DEPBT in the presence of a base.[1]

3.2 Global Deprotection
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The fully protected Arylomycin B analogue undergoes a global deprotection step to remove all

protecting groups. This is often achieved using a reagent like AlBr3 in the presence of a

scavenger such as EtSH.[1]

Reaction Conditions: The protected arylomycin is treated with 1.0 M AlBr3 in CH2Br2 and

EtSH in CHCl3 under an air atmosphere at room temperature to yield the final Arylomycin B

product.[1]

Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of an

Arylomycin B analog (Arylomycin B-C16), as reported in the literature.[1]

Step Product Yield (%)

Boc Protection and Iodination Compound 3 -

Conversion to Compound 4 Compound 4 82 (3 steps)

Suzuki-Miyaura and Boc

Deprotection
Compound 11 42 (2 steps)

Coupling with Lipotripeptide Protected Arylomycin B-C16 44

Global Deprotection Arylomycin B-C16 67

Overall Yield Arylomycin B-C16 ~8

Note: The overall yield is calculated from 3-nitro tyrosine.[1]

Characterization Data for an Intermediate (Protected Dipeptide):[1]

¹H NMR (CDCl₃, 600 MHz) δ (ppm): 7.80 (s, 1H), 7.37-7.29 (m, 6H), 6.74 (d, J = 8.4 Hz, 1H),

6.30 (d, J = 7.2 Hz, 1H), 5.74 (br s, 1H), 5.22-5.15 (m, 2H), 4.70-4.66 (m, 1H) 3.87 (s, 3H)

2.70 (s, 3H) 1.48 (s, 9H), 1.44 (d, J = 7.2 Hz, 3H).

¹³C NMR (CDCl₃, 600 MHz) δ (ppm): 172.6, 169.3, 158.2, 140.4, 135.4, 130.6, 129.3, 128.8,

128.6, 128.4, 114.2, 110.7, 86.2, 80.9, 67.4, 56.6, 55.4, 53.6, 48.5, 31.7, 28.5, 18.3.
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MS (ESI) m/z: [M + Na]⁺ 605.1.

Visualizations
Experimental Workflow for Arylomycin B5 Total Synthesis
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Caption: Overall workflow for the total synthesis of Arylomycin B5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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